2-Chloro-4-(4-chloro-3-methylphenyl)-1-butene
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Overview
Description
2-Chloro-4-(4-chloro-3-methylphenyl)-1-butene is an organic compound with a complex structure that includes both chloro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chloro-3-methylphenyl)-1-butene typically involves the use of chlorinated aromatic compounds and alkenes. One common method is the reaction of 4-chloro-3-methylphenyl isocyanate with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chloro-3-methylphenyl)-1-butene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones, while reduction may produce chlorinated alcohols .
Scientific Research Applications
2-Chloro-4-(4-chloro-3-methylphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chloro-3-methylphenyl)-1-butene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An organic building block containing an isocyanate group, used in the synthesis of urea compounds.
4-Chloro-3-methylphenol: A chlorinated phenol with antimicrobial properties.
Uniqueness
2-Chloro-4-(4-chloro-3-methylphenyl)-1-butene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C11H12Cl2 |
---|---|
Molecular Weight |
215.12 g/mol |
IUPAC Name |
1-chloro-4-(3-chlorobut-3-enyl)-2-methylbenzene |
InChI |
InChI=1S/C11H12Cl2/c1-8-7-10(4-3-9(2)12)5-6-11(8)13/h5-7H,2-4H2,1H3 |
InChI Key |
SBPIMJGZFWAGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=C)Cl)Cl |
Origin of Product |
United States |
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